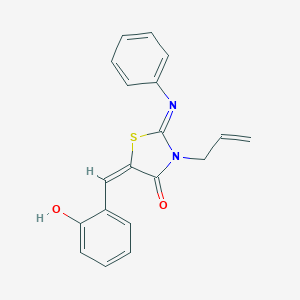![molecular formula C13H16N4O7 B394078 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-3,5-dinitrobenzoic acid](/img/structure/B394078.png)
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-3,5-dinitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-3,5-dinitrobenzoic acid is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group and a benzoic acid moiety with two nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-3,5-dinitrobenzoic acid typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. The hydroxyethyl group is introduced via nucleophilic substitution, followed by nitration to introduce the nitro groups on the benzoic acid moiety. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the required purity levels for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-3,5-dinitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-3,5-dinitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets. The hydroxyethyl group and nitro groups play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[4-(2-Hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid
- 1-(2-Hydroxyethyl)piperazine
Uniqueness
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-3,5-dinitrobenzoic acid is unique due to the presence of both hydroxyethyl and nitro groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H16N4O7 |
|---|---|
Molekulargewicht |
340.29g/mol |
IUPAC-Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C13H16N4O7/c18-6-5-14-1-3-15(4-2-14)12-10(13(19)20)7-9(16(21)22)8-11(12)17(23)24/h7-8,18H,1-6H2,(H,19,20) |
InChI-Schlüssel |
NHUNQOYVQPNQDB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393996.png)
![N,N-DIETHYL-4-{2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENE-1-SULFONAMIDE](/img/structure/B393997.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-(3-iodo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393998.png)
![1-[3'-(4-BROMOPHENYL)-2,4-DIPHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B394000.png)
![3'-(3-chlorophenyl)-5'-methyl-1,3-dihydrospiro(2H-indole-3.2'-[1,3]-thiazolidine)-2,4'-dione](/img/structure/B394001.png)
![methyl 2-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B394002.png)
![2-[3-methoxy-4-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B394003.png)
![ethyl 3'-(4-bromophenyl)-3,3-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B394004.png)
![(5E)-2-anilino-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B394008.png)
![ethyl 2-(2-bromo-4,5-dimethoxybenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394010.png)
![ethyl 3'-(4-methylphenyl)-2,4-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B394011.png)


![2-{5-[(5-(3,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B394018.png)
